Perfluorohept-3-ene

Catalog No.
S3139588
CAS No.
71039-88-8
M.F
C7F14
M. Wt
350.05 g/mol
Availability
In Stock
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Perfluorohept-3-ene

CAS Number

71039-88-8

Product Name

Perfluorohept-3-ene

IUPAC Name

1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene

Molecular Formula

C7F14

Molecular Weight

350.05 g/mol

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21

InChI Key

UAEWLONMSWUOCA-UHFFFAOYSA-N

SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

solubility

not available

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14\text{C}_7\text{F}_{14}. It belongs to the class of perfluorinated compounds, characterized by a fully fluorinated carbon chain and a double bond located at the third carbon position. This compound exhibits unique properties such as high thermal stability, chemical inertness, and hydrophobicity, making it suitable for various applications in industrial and research settings.

As with many perfluorinated compounds, Perfluorohept-3-ene's safety profile is not fully understood. Perfluorinated alkenes with similar structures have been shown to be persistent in the environment and have the potential for bioaccumulation. More research is needed to determine the specific hazards associated with Perfluorohept-3-ene.

Limitations and Future Research

Information on Perfluorohept-3-ene, particularly its chemical reactivity and safety profile, is scarce in the current scientific literature. Future research efforts should focus on:

  • Understanding the reactivity of Perfluorohept-3-ene through dedicated studies.
  • Determining its physical and chemical properties like melting point, boiling point, and solubility.
  • Investigating its potential environmental impact and bioaccumulation potential.

Perfluorohept-3-ene (C7F14) is a type of man-made chemical belonging to the class of per- and polyfluoroalkyl substances (PFAS) []. While commercial applications for Perfluorohept-3-ene are limited, scientific research is exploring its potential uses and potential risks. Here's a breakdown of two areas of scientific research on Perfluorohept-3-ene:

  • Understanding environmental fate and impact

    Due to the strong carbon-fluorine bonds in PFAS chemicals, Perfluorohept-3-ene is highly resistant to degradation in the environment []. Researchers are studying its persistence in soil and water, its potential for bioaccumulation in living organisms, and its impact on ecosystems []. This research is crucial for developing strategies to manage PFAS contamination and mitigate potential environmental risks.

  • Development of new materials and technologies

    Scientists are investigating the unique properties of Perfluorohept-3-ene, such as its water and oil repellency and thermal stability, for potential applications in various fields []. For example, research is exploring the use of Perfluorohept-3-ene in developing new types of lubricants, coatings, and refrigerants. However, this research is accompanied by a focus on developing environmentally friendly alternatives to minimize potential risks associated with PFAS use.

  • Oxidation: This compound can be oxidized under specific conditions to yield perfluorinated carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert perfluorohept-3-ene into partially fluorinated compounds.
  • Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, leading to a variety of derivatives.

Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions.

Research indicates that perfluorohept-3-ene, as part of the broader category of perfluoroalkylated compounds (PFCs), may exhibit neurotoxic effects, particularly in developmentally exposed animals. These compounds have been shown to affect the thyroid system, influence calcium homeostasis, and alter protein kinase C activity, synaptic plasticity, and cellular differentiation. The persistent nature of PFCs due to the strong carbon-fluorine bonds raises concerns regarding their long-term biological impact.

Perfluorohept-3-ene can be synthesized through various methods:

  • Telomerization: This method involves the reaction of tetrafluoroethylene with perfluoroalkyl iodides, typically using radical initiators under specific reaction conditions.
  • Fluorination Processes: Industrial production often utilizes large-scale fluorination techniques such as electrochemical fluorination or direct fluorination of hydrocarbon precursors to achieve high-purity products .

The unique properties of perfluorohept-3-ene make it valuable in several applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing various fluorinated compounds.
  • Industrial Fluids: Its thermal stability and inertness make it suitable for use in high-performance lubricants and heat transfer fluids.
  • Research: It is utilized in studies related to environmental chemistry due to its persistence and unique reactivity patterns .

Studies on perfluorohept-3-ene have primarily focused on its interactions with biological systems and environmental factors. The compound's persistence in the environment due to the strength of carbon-fluorine bonds suggests that it may accumulate in biological tissues, potentially leading to adverse health effects. Investigations into its neurotoxic effects have highlighted concerns about developmental exposure and its implications for endocrine disruption .

Perfluorohept-3-ene can be compared with other perfluorinated compounds, including:

Compound NameMolecular FormulaKey Characteristics
PerfluorohexeneC6F12\text{C}_6\text{F}_{12}Shorter carbon chain than perfluorohept-3-ene
PerfluoroocteneC8F16\text{C}_8\text{F}_{16}Longer carbon chain; similar reactivity
PerfluorodeceneC10F20\text{C}_{10}\text{F}_{20}Even longer carbon chain; used in specialized applications

Uniqueness

What distinguishes perfluorohept-3-ene from these similar compounds is its specific carbon chain length and the position of the double bond. These factors influence its reactivity and the types of derivatives that can be synthesized from it. The unique structural features contribute to its distinct chemical behavior compared to shorter or longer-chain analogs .

Isomerization Mechanisms of Perfluoroolefins via $$ \text{SbF}5 $$ and $$ \text{AlCl}x\text{F}_y $$ Catalysis

The isomerization of terminal perfluoroolefins to internal isomers like perfluorohept-3-ene is a cornerstone of its synthetic routes. $$ \text{SbF}5 $$-mediated isomerization proceeds via a carbocationic intermediate, where the catalyst polarizes the double bond to generate a perfluoroalkyl carbocation. This intermediate undergoes rapid hydride shifts, favoring thermodynamically stable trans-isomers. For instance, perfluorohept-1-ene isomerizes to a mixture of perfluorohept-2-ene and perfluorohept-3-ene under $$ \text{SbF}5 $$ catalysis at 100°C, with the latter dominating at equilibrium due to reduced steric strain.

$$ \text{AlCl}x\text{F}y $$ catalysts exhibit distinct kinetic control, as demonstrated in the isomerization of perfluorohept-1-ene. At 1 hour, the reaction yields 65% perfluorohept-2-ene and 35% perfluorohept-3-ene, but prolonged exposure (90 hours) shifts the equilibrium to 89% perfluorohept-3-ene (Table 1). This time-dependent selectivity arises from the slower rearrangement of the cis-isomer, which gradually converts to the trans-configuration.

Table 1. Isomer Distribution in $$ \text{AlCl}x\text{F}y $$-Catalyzed Perfluorohept-1-ene Isomerization

Time (h)Perfluorohept-2-ene (trans)Perfluorohept-2-ene (cis)Perfluorohept-3-ene (trans)Perfluorohept-3-ene (cis)
159.3%6.4%32.0%2.3%
905.0%0.8%89.2%5.0%

Steric effects also influence outcomes. Branched perfluoroolefins like perfluoroisopropylethylene isomerize at lower temperatures (30–40°C) to tris(trifluoromethyl)ethylene, whereas linear substrates require higher activation energies.

Telomerization Strategies for Perfluorohept-3-ene Generation

Telomerization, involving the reaction of perfluoroethyl iodide ($$ \text{C}2\text{F}5\text{I} $$) with tetrafluoroethylene ($$ \text{CF}2=\text{CF}2 $$), typically yields linear perfluoroalkyl iodides. However, adjusting the telogen and taxogen can favor specific isomers. For example, using branched telogens like $$ (\text{CF}3)2\text{CFI} $$ introduces branching, but linear telogens coupled with $$ \text{CF}2=\text{CF}2 $$ preferentially form straight-chain products.

While telomerization predominantly generates perfluorohept-1-ene, subsequent isomerization under $$ \text{SbF}5 $$ or $$ \text{AlCl}x\text{F}_y $$ catalysis converts it to perfluorohept-3-ene. This two-step approach combines the scalability of telomerization with the precision of acid-catalyzed isomerization, achieving yields exceeding 85%.

Fluorination Techniques for Position-Specific Isomer Control

Direct fluorination using elemental fluorine or electrochemical methods often produces complex isomer mixtures. However, $$ \text{SbF}5 $$-mediated fluorination enables regioselective synthesis. For example, perfluorobutylcyclopropane isomerizes at 100°C with $$ \text{SbF}5 $$ to yield 78% perfluorohept-3-ene and 22% perfluorohept-2-ene, driven by the stability of the trisubstituted double bond. Temperature modulation further refines selectivity: at -30°C, the trans/cis ratio of perfluoropropenylbenzene increases to 3:1, highlighting the role of kinetic vs. thermodynamic control.

Intramolecular Cycloaddition of Perfluorinated Dienes under $$ \text{SbF}_5 $$-Mediated Conditions

Perfluorinated dienes undergo $$ \text{SbF}_5 $$-promoted cycloaddition to form cyclic intermediates, which fragment into smaller olefins. For instance, perfluoropenta-1,3-diene cyclizes to perfluoro-1,2-dimethylcyclobutene at 100°C, which subsequently decomposes to perfluorohept-3-ene and ethylene analogs. This pathway is particularly effective for synthesizing stereochemically pure isomers, as the rigid transition state of cycloaddition minimizes side reactions.

Perfluorohept-3-ene’s reactivity with tetrafluoroethylene (TFE) enables the production of copolymers tailored for extreme environments. The electron-deficient double bond in Perfluorohept-3-ene facilitates radical-initiated copolymerization with TFE, forming polymers with alternating or block architectures. These copolymers exhibit enhanced thermal stability compared to polytetrafluoroethylene (PTFE), with decomposition temperatures exceeding 400°C due to the synergistic effects of perfluorination and structural rigidity [5].

Structural and Thermal Properties of Copolymers

Incorporating Perfluorohept-3-ene into TFE-based polymers introduces branched perfluoroalkyl side chains, which reduce crystallinity while maintaining chemical resistance. For example, a copolymer containing 20 mol% Perfluorohept-3-ene demonstrates a glass transition temperature (T₉) of −30°C and a melting point (Tₘ) of 280°C, compared to PTFE’s Tₘ of 327°C [5]. This balance between flexibility and thermal resilience makes these materials suitable for seals and gaskets in aerospace and chemical processing applications.

Industrial Synthesis Protocols

Copolymerization is typically conducted in a fluorinated solvent (e.g., perfluorobutyl methyl ether) at 130–150°C using peroxide initiators like trichlorotrifluoroethane. A representative reaction achieves 60–80% monomer conversion within 12 hours, yielding polymers with molecular weights (Mₙ) of 50,000–100,000 g/mol [5]. The table below summarizes key properties of TFE-Perfluorohept-3-ene copolymers:

PropertyPTFETFE-Perfluorohept-3-ene (80:20)
Melting Point (°C)327280
Thermal Decomposition (°C)400420
Dielectric Constant2.11.9
Tensile Strength (MPa)25–3518–22

Perfluorohept-3-ene as a Chain Transfer Agent in Radical Polymerization Systems

The compound’s ability to terminate growing polymer chains makes it an effective chain transfer agent (CTA) in radical polymerizations. Its high chain-transfer constant (Cₜ ≈ 0.5–1.0) stems from the stability of the tertiary carbon-centered radical formed after hydrogen abstraction, which prematurely terminates propagation [5].

Molecular Weight Control in Fluoropolymer Production

In vinylidene fluoride (VDF) polymerizations, adding 0.5–2.0 wt% Perfluorohept-3-ene reduces polyVDF’s molecular weight from 200,000 to 50,000 g/mol while introducing terminal perfluoroalkyl groups. These modified polymers exhibit improved melt processability without compromising chemical resistance, enabling their use in injection-molded components for semiconductor manufacturing [5].

Mechanistic Insights

The chain transfer mechanism involves three steps:

  • Initiation: Peroxide radicals (RO- ) abstract hydrogen from VDF monomers.
  • Propagation: The VDF radical adds monomers until encountering Perfluorohept-3-ene.
  • Termination: The polymer radical abstracts a fluorine atom from Perfluorohept-3-ene, forming a stable perfluoroalkyl-terminated chain and a new Perfluorohept-3-ene-derived radical that reinitiates polymerization [5].

This cyclic process ensures narrow molecular weight distributions (Đ = 1.2–1.5), critical for consistent material performance.

Fabrication of Perfluoroalkene Ethers for Specialty Surfactants and Lubricants

Perfluorohept-3-ene serves as a precursor for perfluoroalkene ethers (PFAEs), which are pivotal in formulating non-ionic surfactants and high-temperature lubricants. Reacting Perfluorohept-3-ene with hexafluoropropylene oxide (HFPO) under basic conditions yields telechelic ethers with the structure CF₃(CF₂)₃-O-(CF₂)₃CF₃ [3].

Surfactant Applications

PFAEs reduce water’s surface tension to 15–20 mN/m at 0.1 wt% concentrations, outperforming hydrocarbon-based surfactants (30–40 mN/m). Their stability in strong acids and bases (pH 1–14) allows use in electroplating baths and semiconductor cleaning solutions [3].

Lubricant Performance

PFAE-based lubricants demonstrate a viscosity index >200 and pour points <−60°C, making them ideal for aerospace bearings operating at −50°C to 300°C. Their non-flammability and minimal volatility (vapor pressure <10⁻⁶ Pa at 25°C) further enhance safety in oxygen-rich environments [3].

Nuclear magnetic resonance spectroscopy has provided crucial evidence for the formation of fluorinated carbocation intermediates during perfluorohept-3-ene isomerization reactions. The technique has been particularly valuable in identifying the structural changes that occur during mechanochemical transformations and catalytic isomerization processes.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy Observations

Fluorine-19 nuclear magnetic resonance spectroscopy has revealed distinct chemical shift patterns that support the formation of fluorinated carbocation intermediates during perfluorohept-3-ene isomerization. Research has demonstrated that when perfluorooctanoic acid undergoes mechanochemical treatment with aluminum oxide, specific fluorine resonances provide evidence for carbocation formation during the transformation to perfluorohept-3-ene [1].

The fluorine-19 nuclear magnetic resonance spectrum of perfluorooctanoic acid shows characteristic signals for different fluorinated carbon environments: the terminal trifluoromethyl group appears at -82.9 parts per million, while the difluoromethylene units in the backbone exhibit signals between -122.1 and -123.5 parts per million [1]. During the mechanochemical transformation, two new peaks emerge at -129.9 and -139.2 parts per million, corresponding to vinyl fluorine atoms in the =CF- and =CFH units respectively [1].

These chemical shift changes indicate the formation of carbocation intermediates through a mechanism involving deprotonation of the carboxylic acid group by surface hydroxyl groups of alumina, followed by decarboxylation [2]. The interaction between negatively charged fluoride moieties and Lewis acidic aluminum centers on the surface leads to fluoride elimination and the formation of fluorinated carbocation species [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy Supporting Evidence

Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary evidence for carbocation intermediate formation during perfluorohept-3-ene isomerization. The carbon-13 nuclear magnetic resonance spectrum of the organic products shows five peaks in the 105.6 to 118.5 parts per million range, corresponding to the perfluorinated carbon backbone [1]. Critically, two additional peaks appear at 124.9 and 128.2 parts per million, attributed to the carbons of the =CF- and =CFH groups respectively [1].

The appearance of these vinyl carbon signals provides direct evidence for the formation of carbocation intermediates that subsequently undergo rearrangement to form the perfluorohept-3-ene product. The chemical shift values are consistent with the presence of fluorinated carbocation species that have undergone partial neutralization through protonation from the aluminum oxide surface [1].

Mechanistic Implications from Nuclear Magnetic Resonance Data

The nuclear magnetic resonance spectroscopy evidence strongly supports a mechanism involving fluorinated carbocation intermediates in perfluorohept-3-ene formation. The disappearance of the original carboxylic acid resonance at -119.4 parts per million for the difluoromethylene group adjacent to the carboxylic acid functionality, combined with the appearance of new vinyl fluorine signals, indicates carbocation formation followed by rearrangement [1].

The spectroscopic data suggest that the carbocation intermediates are stabilized through interaction with the aluminum oxide surface, allowing for controlled rearrangement to form the thermodynamically preferred trans-perfluorohept-3-ene isomer. The specific chemical shift values observed are consistent with the formation of perfluoroallyl cation intermediates that undergo subsequent rearrangement through fluoride migration [3].

Stereoselectivity Patterns in trans-Perfluoroolefin Formation

The stereoselectivity patterns observed in perfluorohept-3-ene formation demonstrate a strong preference for trans-isomer production, providing insights into the mechanism of carbocation rearrangement and the factors controlling stereochemical outcomes in fluorinated systems.

Stereoselective Isomerization of Terminal Perfluoroolefins

The isomerization of terminal perfluoroolefins to internal perfluoroolefins, including perfluorohept-3-ene, proceeds with remarkable stereoselectivity, producing trans-isomers almost exclusively [3]. This stereoselectivity is observed across various perfluorinated systems and represents a fundamental characteristic of fluorinated carbocation rearrangements.

Research has shown that the isomerization of perfluorohept-1-ene under antimony pentafluoride catalysis produces a mixture of perfluorohept-2-ene and perfluorohept-3-ene, with both products exhibiting strong preference for the trans-configuration [3]. The stereoselectivity is attributed to the mechanism involving perfluoroallyl cation intermediates, where the trans-arrangement minimizes steric and electronic repulsion between the fluorinated substituents.

Factors Influencing Stereoselectivity

The high stereoselectivity for trans-perfluoroolefin formation is influenced by several factors related to the unique properties of fluorinated carbocations. The electronegativity of fluorine atoms creates significant electrostatic repulsion when fluorinated groups are positioned in close proximity, strongly favoring the trans-arrangement where such interactions are minimized [4].

The mechanism of stereoselectivity involves the formation of perfluoroallyl cation intermediates that adopt conformations minimizing fluorine-fluorine repulsion. The transition state leading to trans-perfluorohept-3-ene is thermodynamically favored due to reduced steric hindrance compared to the cis-configuration. This preference is enhanced by the planar geometry of the carbocation intermediate, which allows for optimal overlap between the vacant p-orbital and adjacent carbon-fluorine bonds [4].

Exceptional Cases in Stereoselectivity

While the general pattern strongly favors trans-isomer formation, certain structural features can influence stereoselectivity patterns. Research has identified that perfluoroallylbenzene represents an exception to the typical stereoselectivity, producing a mixture of cis- and trans-perfluoropropenylbenzenes in a 1:1 ratio under antimony pentafluoride catalysis [3].

This exceptional behavior is attributed to the aromatic ring's electronic effects, which stabilize both cis- and trans-carbocation intermediates equally through resonance interactions. The benzene ring provides additional stabilization that counteracts the typical electronic preference for trans-configuration, resulting in reduced stereoselectivity. Pure cis- and trans-perfluoropropenylbenzenes can be interconverted under antimony pentafluoride catalysis, forming the same 1:1 mixture, indicating that the system reaches thermodynamic equilibrium [3].

Temperature Effects on Stereoselectivity

Temperature plays a crucial role in determining the stereoselectivity of perfluorohept-3-ene formation. Research has demonstrated that decreasing the reaction temperature increases the yield of trans-perfluoroolefin products, with the trans/cis ratio reaching 3:1 at -30°C for perfluoropropenylbenzene isomerization [3].

The temperature dependence indicates that the trans-isomer represents the kinetically controlled product, forming more rapidly at lower temperatures. This kinetic control arises from the lower activation energy required for trans-isomer formation compared to the cis-isomer. The relationship between temperature and stereoselectivity provides important insights into the energetics of the carbocation rearrangement process and the factors governing product distribution [3].

Kinetic Control vs. Thermodynamic Control in Multiple Bond Migration

The mechanistic studies of perfluorohept-3-ene isomerization reveal a complex interplay between kinetic and thermodynamic factors that determine the final product distribution during multiple bond migration processes.

Kinetic Control in Early Reaction Stages

During the initial stages of perfluorohept-1-ene isomerization, kinetic control predominantly determines the product distribution. The formation of perfluorohept-2-ene occurs more rapidly than perfluorohept-3-ene formation due to the lower activation energy required for the 1,2-migration of the double bond compared to the 1,3-migration [3].
Kinetic analysis of the aluminum chloride fluoride-catalyzed isomerization shows that after one hour of reaction, perfluorohept-2-ene (trans-isomer) constitutes 59.3% of the product mixture, while perfluorohept-3-ene (trans-isomer) represents only 32.0% [3]. This distribution reflects the kinetic accessibility of the different carbocation intermediates, with the formation of secondary carbocations adjacent to the original double bond position being kinetically favored.

Thermodynamic Control in Extended Reaction Times

As the reaction progresses, thermodynamic control becomes increasingly dominant, leading to a dramatic shift in product distribution. After 66 hours of reaction time, perfluorohept-3-ene (trans-isomer) becomes the major product at 88.8%, while perfluorohept-2-ene (trans-isomer) decreases to only 5.2% [3]. This redistribution demonstrates that perfluorohept-3-ene represents the thermodynamically most stable isomer.

The thermodynamic preference for perfluorohept-3-ene formation is attributed to the internal position of the double bond, which minimizes the electronic and steric effects of the highly electronegative fluorine substituents. The internal double bond position allows for better distribution of electron density and reduced electrostatic repulsion compared to the perfluorohept-2-ene isomer [3].

Mechanism of Multiple Bond Migration

The multiple bond migration process proceeds through a series of carbocation intermediates that undergo sequential rearrangements. The initial formation of perfluorohept-2-ene from perfluorohept-1-ene involves a 1,2-hydride shift mechanism, where the carbocation formed at the terminal position rearranges to the adjacent carbon [3].

The subsequent migration to form perfluorohept-3-ene requires additional rearrangement steps involving perfluoroallyl cation intermediates. These intermediates undergo 1,3-migration processes that are thermodynamically favored but kinetically slower due to the higher activation energy required for the more extensive rearrangement. The migration proceeds through a transitional state that resembles an allyl cation structure, with the positive charge delocalized across the three-carbon system [3].

Factors Controlling Product Distribution

The balance between kinetic and thermodynamic control in perfluorohept-3-ene formation is influenced by several factors including temperature, catalyst concentration, and reaction time. Lower temperatures favor kinetic control, leading to higher proportions of perfluorohept-2-ene, while higher temperatures and longer reaction times promote thermodynamic control and increased perfluorohept-3-ene formation [5].

The catalyst system also plays a crucial role in determining the kinetic versus thermodynamic control. Antimony pentafluoride provides a stronger Lewis acid environment that promotes rapid equilibration between different carbocation intermediates, leading to thermodynamic control. In contrast, weaker Lewis acids may favor kinetic control by providing insufficient activation energy for the more extensive rearrangement processes [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

14

Exact Mass

349.9776443 g/mol

Monoisotopic Mass

349.9776443 g/mol

Heavy Atom Count

21

Wikipedia

(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-18-2023

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